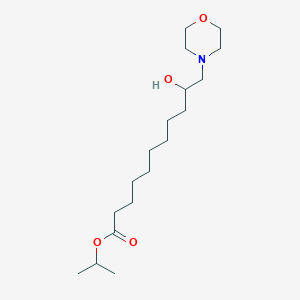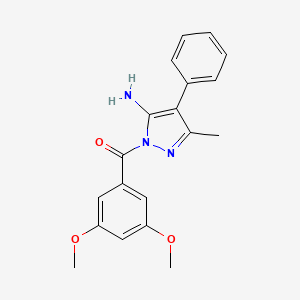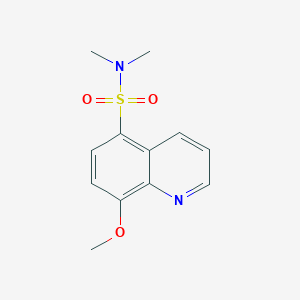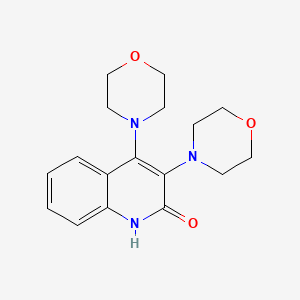![molecular formula C22H16N2O2 B14947380 1-amino-2-{(E)-[(4-methylphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B14947380.png)
1-amino-2-{(E)-[(4-methylphenyl)imino]methyl}anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE is a complex organic compound that belongs to the class of anthraquinones Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE typically involves multi-step reactions. One common method includes the reaction of 1,4-diaminoanthraquinone with 4-methylbenzaldehyde under acidic conditions to form the imine linkage . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and imino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
科学的研究の応用
1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures .
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of the target compound.
4-Methylbenzaldehyde: Used in the formation of the imine linkage.
Anthraquinone: The parent compound with similar structural features.
Uniqueness
1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its ability to form stable imine linkages and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
特性
分子式 |
C22H16N2O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
1-amino-2-[(4-methylphenyl)iminomethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O2/c1-13-6-9-15(10-7-13)24-12-14-8-11-18-19(20(14)23)22(26)17-5-3-2-4-16(17)21(18)25/h2-12H,23H2,1H3 |
InChIキー |
SKBNZZFVHRZGBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-({[2-(4-chloro-2-methylphenoxy)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B14947300.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide](/img/structure/B14947307.png)
![(6Z)-6-[4-(benzyloxy)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14947311.png)

![1-(4-Methoxyphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14947331.png)


![(2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B14947350.png)

![2-Benzothiazol-2-yl-8-tert-butyl-1,2,4-triaza-spiro[4.5]decane-3-thione](/img/structure/B14947360.png)
![methyl 2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947387.png)
![3-{5-(4-fluorophenyl)-1-[2-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B14947397.png)
![Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14947401.png)

